4-(Phenylsulfonyl)-2-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

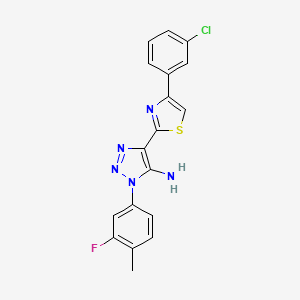

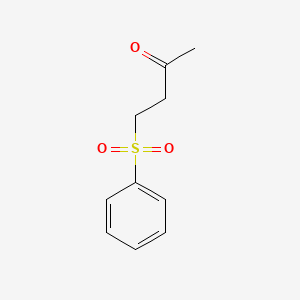

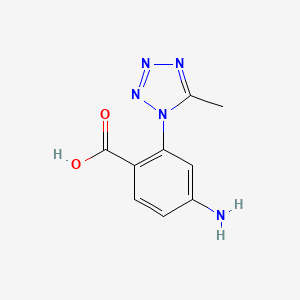

4-(Phenylsulfonyl)-2-butanone is a chemical compound with the molecular formula C10H12O3S . It is a type of sulfone, a group of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfones are known for their stability and resistance to oxidation and reduction, making them useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanone backbone with a phenylsulfonyl group attached. The phenylsulfonyl group consists of a phenyl ring (a six-carbon aromatic ring) attached to a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to the butanone backbone) .Aplicaciones Científicas De Investigación

Biocatalytic Applications

- The preparation of (R)-4-(phenylthio)-2-butanol and (R)-4-(phenylsulfonyl)-2-butanol has been established using biocatalysts like Pichia farinosa and Rhodococcus rhodochrous, demonstrating the potential of 4-(Phenylsulfonyl)-2-butanone in biocatalysis (Sugai, Ohtsuka, & Ohta, 1996).

Synthetic Applications

- A method for the fabrication of 4-Phenyl-2-Butanone, an intermediate in synthesizing medicines for inflammation, highlights its importance in chemical synthesis (Jiangli Zhang, 2005).

- The dianion of 4-(phenylsulfonyl)butanoic acid was used to prepare a pivotal intermediate for novel syntheses of indolizidines, showcasing its role in complex chemical syntheses (Kiddle, Green, & Thompson, 1995).

Material Science and Pharmaceutical Applications

- Carbon-14 labeled 4-phenyl-2-butanone derivatives were synthesized for potential use in radiopharmaceuticals, indicating its application in material science and pharmaceutical research (Dischino, Banville, & Rémillard, 2003).

Organic Chemistry Applications

- Studies on acetylenic compounds involving 4-phenyl-2-butanone derivatives suggest its importance in exploring novel organic reactions and synthesizing complex organic structures (Yoshimoto, Ishida, & Kishida, 1971).

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that its primary targets could be transition metal catalysts involved in carbon–carbon bond formation.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, it’s plausible that this compound could interact with its targets (transition metal catalysts) to facilitate the formation of carbon–carbon bonds . The resulting changes would involve the creation of new organic compounds through the coupling of organoboron reagents and organic halides .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that this compound plays a role in synthetic pathways leading to the formation of complex organic molecules.

Pharmacokinetics

A study on a similar compound, daidzein 4′-phenylsulfonyl ester (dzpe), found that about 306% of DZPE was converted into its active metabolite after oral administration in rats . This suggests that 4-(Phenylsulfonyl)-2-butanone might also be metabolized in vivo, potentially affecting its bioavailability.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it could facilitate the formation of new carbon–carbon bonds, leading to the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

4-(benzenesulfonyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBVTJOAYYZFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2984683.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)

amine](/img/structure/B2984697.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)